Product packaging for 6-Hydroxyoctahydroquinolin-2(1H)-one(Cat. No.:)

6-Hydroxyoctahydroquinolin-2(1H)-one

Cat. No.: B13941629
M. Wt: 169.22 g/mol
InChI Key: QFHYCBYYKAYTRF-UHFFFAOYSA-N
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Description

Significance and Context within Heterocyclic Chemistry

Heterocyclic chemistry is a cornerstone of organic chemistry, with its compounds being integral to a vast array of natural products, pharmaceuticals, and materials. nih.govnih.govmdpi.com Heterocyclic compounds are cyclic structures containing at least one atom other than carbon within the ring system. researchgate.net The presence of heteroatoms like nitrogen, oxygen, or sulfur imparts unique physicochemical properties and reactivity to these molecules compared to their carbocyclic counterparts. nih.gov

Within this broad domain, nitrogen-containing heterocycles are of particular importance due to their prevalence in biologically active molecules. mdpi.comresearchgate.net The octahydroquinolin-2(1H)-one skeleton is a saturated bicyclic lactam, a structural motif that can be found in various natural alkaloids and synthetic compounds with interesting pharmacological profiles. The saturated nature of the ring system allows for a greater degree of conformational flexibility and the potential for multiple stereoisomers, making them attractive targets for stereoselective synthesis and for probing the geometric requirements of biological receptors.

Historical Perspective of Quinolinone Systems in Chemical Science

The study of quinolinone systems has a rich history, dating back to the 19th century with the discovery and synthesis of quinoline (B57606). nih.gov Early research was primarily focused on the aromatic quinoline and quinolinone cores, which were found to be key components of various natural products, most notably quinine, an antimalarial drug. nih.gov The development of synthetic methods to construct the quinoline ring, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, marked significant milestones in organic chemistry. mdpi.comnih.gov

Over time, the focus expanded from the aromatic systems to their partially and fully saturated derivatives. The hydrogenation of quinolinones provided access to hydroquinolinone scaffolds, including the octahydro- and decahydro- variants. These saturated systems offered a three-dimensional architecture that proved valuable in the development of new therapeutic agents. The introduction of substituents and the control of stereochemistry in these saturated rings became a key area of research, leading to the discovery of compounds with a wide range of biological activities.

Overview of Research Trajectories for 6-Hydroxyoctahydroquinolin-2(1H)-one

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for this compound can be inferred from studies on related hydroxylated octahydroquinolinone derivatives. The primary areas of investigation for a molecule of this nature would likely encompass synthetic methodology, structural and spectroscopic analysis, and exploration of its potential applications, particularly in medicinal chemistry.

The synthesis of such a substituted octahydroquinolinone would likely involve multi-step sequences, potentially utilizing strategies such as the hetero-Diels-Alder reaction to construct the core bicyclic system. The introduction of the hydroxyl group at the 6-position could be achieved either by using a pre-functionalized starting material or by stereoselective hydroxylation of an advanced intermediate.

The characterization of this compound would rely on a suite of analytical techniques. Spectroscopic methods would be crucial for confirming its structure and stereochemistry. Due to the lack of specific published data for this compound, the following tables represent plausible, representative data based on the analysis of similar structures.

Table 1: Hypothetical Spectroscopic Data for this compound

Technique Expected Observations
¹H NMRComplex multiplets in the aliphatic region (1.2-3.5 ppm) corresponding to the saturated ring protons. A downfield signal for the proton on the carbon bearing the hydroxyl group (e.g., ~3.8-4.2 ppm). A broad singlet for the N-H proton of the lactam (~6.5-8.0 ppm) and a broad singlet for the O-H proton.
¹³C NMRSignals for the carbonyl carbon of the lactam (~170-175 ppm). A signal for the carbon attached to the hydroxyl group (~65-75 ppm). A series of signals in the aliphatic region (20-60 ppm) for the remaining sp³ hybridized carbons.
IR SpectroscopyA broad absorption band for the O-H stretch (~3200-3600 cm⁻¹). A strong absorption for the C=O stretch of the lactam (~1650-1680 cm⁻¹). N-H stretching vibration (~3100-3300 cm⁻¹). C-H stretching vibrations (~2850-3000 cm⁻¹).
Mass SpectrometryA molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₅NO₂). Fragmentation patterns corresponding to the loss of water, the hydroxyl group, and cleavage of the ring system.

Note: The chemical shifts and absorption frequencies are approximate and can vary depending on the solvent and stereochemistry of the molecule.

In terms of research applications, the presence of both a hydroxyl group and a lactam moiety suggests several potential avenues. The hydroxyl group can act as a hydrogen bond donor and acceptor, which could be important for binding to biological targets. The lactam is a stable amide bond that is also capable of hydrogen bonding. This combination of functional groups makes this compound an interesting candidate for screening in various biological assays. Furthermore, the hydroxyl group provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives to explore structure-activity relationships.

Table 2: Potential Research Applications for Hydroxylated Octahydroquinolinones

Area of Research Rationale
Medicinal ChemistryThe scaffold can be explored for a variety of therapeutic targets due to its structural similarity to known bioactive molecules. The hydroxyl group can be key for receptor interaction.
CatalysisChiral derivatives could be investigated as ligands for asymmetric catalysis.
Materials ScienceIncorporation into polymers or other materials to modify their properties.
Chemical BiologyUse as a molecular probe to study biological processes.

The study of this compound and its analogs holds promise for advancing our understanding of the chemistry and biological potential of saturated heterocyclic systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO2 B13941629 6-Hydroxyoctahydroquinolin-2(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

6-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one

InChI

InChI=1S/C9H15NO2/c11-7-2-3-8-6(5-7)1-4-9(12)10-8/h6-8,11H,1-5H2,(H,10,12)

InChI Key

QFHYCBYYKAYTRF-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CCC(=O)N2)CC1O

Origin of Product

United States

Synthetic Methodologies for 6 Hydroxyoctahydroquinolin 2 1h One and Analogues

Established Synthetic Routes and Reaction Mechanisms

Established synthetic routes to 6-hydroxyoctahydroquinolin-2(1H)-one and its analogues typically involve a stepwise approach: formation of a partially unsaturated quinolinone core, introduction or modification of the C-6 hydroxyl group, and subsequent reduction of the heterocyclic and carbocyclic rings.

Cyclization Reactions for Octahydroquinolinone Core Formation

The formation of the foundational quinolinone ring system is a critical step in the synthesis of the target molecule. A common strategy involves the intramolecular cyclization of suitable acyclic precursors. One established method is the Friedel-Crafts acylation, where a substituted aniline (B41778) is reacted with a three-carbon acylating agent, such as 3-chloropropionyl chloride, to form an N-aryl-3-chloropropionamide intermediate. This intermediate then undergoes an intramolecular cyclization, often promoted by a Lewis acid like aluminum trichloride, to yield a dihydroquinolinone core.

Another approach involves the reaction of anilines with α,β-unsaturated esters. For instance, 4-tert-butoxyaniline (B1279196) can be reacted with a trans-β-aryl methyl acrylate (B77674) in the presence of a base like DBU or DBN to form a trans-amide intermediate. This intermediate can then be cyclized via an intramolecular Friedel-Crafts reaction to produce the quinolinone scaffold. The use of p-anisidine (B42471) and cinnamoyl chloride is another variation of this theme.

The initial product of these cyclization reactions is typically a dihydroquinolin-2(1H)-one or a quinolin-2(1H)-one. To arrive at the target octahydro- scaffold, subsequent reduction steps are necessary. Catalytic hydrogenation is a common method to reduce the double bonds in the quinolinone ring system. For example, quinolines can be hydrogenated to 1,2,3,4-tetrahydroquinolines using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The conditions for this reduction, including pressure and temperature, can be optimized to achieve high yields. Further reduction of the tetrahydroquinolinone is required to obtain the fully saturated octahydroquinolinone.

PrecursorsReagents and ConditionsProduct
Aniline, 3-Chloropropionyl chloride1. Acetone, 0-5 °C; 2. AlCl3Dihydroquinolin-2(1H)-one
4-tert-butoxyaniline, trans-β-aryl methyl acrylate1. DBU or DBN; 2. Anhydrous AlCl3, B(C6F5)3, heat6-Hydroxy-2(1H)-quinolinone
p-Anisidine, Cinnamoyl chlorideIntramolecular Friedel-Crafts reaction6-Methoxy-quinolin-2(1H)-one
QuinolinesPd/C, H2 (20 bar), 50 °C1,2,3,4-Tetrahydroquinolines rsc.org

Functional Group Interconversions and Modifications at C-6 Position

The introduction of the hydroxyl group at the C-6 position is a key functionalization step. This is often achieved through a sequence of aromatic substitution reactions on the dihydroquinolinone core. A common pathway begins with the nitration of the aromatic ring to introduce a nitro group at the desired position. This is typically carried out using a mixture of nitric acid and sulfuric acid.

Following nitration, the nitro group is reduced to an amino group. This reduction can be accomplished using various reagents, such as iron powder in the presence of an acid (e.g., hydrochloric acid) or through catalytic hydrogenation.

The final step in this sequence is the conversion of the amino group to a hydroxyl group. This is achieved via a diazotization reaction, where the amino group is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt. Subsequent hydrolysis of the diazonium salt, often by heating in an aqueous acidic solution, yields the desired 6-hydroxy functionality.

Starting MaterialReaction SequenceIntermediate/Product
Dihydroquinolin-2(1H)-one1. HNO3, H2SO46-Nitro-dihydroquinolin-2(1H)-one
6-Nitro-dihydroquinolin-2(1H)-one2. Fe, HCl or H2/Pd6-Amino-dihydroquinolin-2(1H)-one
6-Amino-dihydroquinolin-2(1H)-one3. NaNO2, H2SO4, H2O, heat6-Hydroxy-dihydroquinolin-2(1H)-one

Stereoselective Synthesis Approaches

Achieving stereocontrol in the synthesis of this compound is a significant challenge due to the presence of multiple chiral centers in the final molecule. Stereoselective approaches aim to control the spatial arrangement of atoms during the synthetic sequence.

Asymmetric hydrogenation is a powerful tool for establishing stereocenters during the reduction of unsaturated precursors. The use of chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP), can facilitate the enantioselective hydrogenation of the double bonds in the quinolinone ring. mdpi.com This can be applied to the reduction of a dihydro- or tetrahydroquinolinone intermediate to introduce chirality in a controlled manner.

Diastereoselective synthesis can be achieved by taking advantage of the stereochemical information already present in a molecule to influence the stereochemical outcome of a subsequent reaction. For instance, if a chiral center is established early in the synthesis, it can direct the stereochemistry of subsequent reductions or other transformations. The diastereoselective hydrogenation of a tetrasubstituted olefin within a cyclopentene (B43876) scaffold has been achieved using a heterogeneous Pt-Ni alloy catalyst, suggesting that similar strategies could be applied to complex quinolinone systems. nih.gov

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary is a temporary chiral group that is attached to the substrate to direct the stereoselective formation of new stereocenters. After the desired transformation, the auxiliary can be removed. wikipedia.orgsigmaaldrich.comscielo.org.mxresearchgate.net For example, a chiral auxiliary could be attached to the nitrogen atom of the quinolinone ring to influence the facial selectivity of hydrogenation or other reactions.

Novel Synthetic Strategies

In addition to established methods, novel synthetic strategies are being explored to improve the efficiency, sustainability, and scope of the synthesis of this compound and its derivatives.

Green Chemistry Approaches in Synthesis (e.g., Ionic Liquids)

Green chemistry principles are increasingly being applied to organic synthesis to reduce environmental impact. In the context of quinolinone synthesis, several green approaches have been investigated.

Ionic liquids, which are salts with low melting points, have been explored as environmentally benign reaction media. The synthesis of 6-hydroxy-2(1H)-quinolin-2-one has been reported in the ionic liquid [Bmim]AlCl4. This approach offers advantages such as good yields, simple operation, and the potential for catalyst and solvent recycling.

Biocatalysis offers another green alternative for stereoselective transformations. The biocatalytic reduction of tetralones, which share a structural resemblance to the carbocyclic part of the target molecule, has been demonstrated using various microorganisms. nih.govnih.govresearchgate.netrsc.orgresearchgate.net These enzymatic reductions can proceed with high enantioselectivity, providing access to chiral alcohols that could serve as key intermediates. This suggests the potential for using biocatalysts for the stereoselective reduction of unsaturated quinolinone precursors.

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields. The synthesis of quinolinone and quinoline (B57606) derivatives has been successfully achieved using microwave irradiation, often under milder conditions and in shorter times compared to conventional heating methods. thieme-connect.comgoogle.comnih.govacs.org

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers enhanced control over reaction parameters, improved safety, and scalability. This technology has been applied to the synthesis of various heterocyclic compounds and holds promise for the efficient and safe production of quinolinone intermediates. mdpi.comspringerprofessional.demdpi.comuc.ptbohrium.com

Green Chemistry ApproachApplication ExamplePotential Advantages
Ionic LiquidsSynthesis of 6-hydroxy-2(1H)-quinolin-2-one in [Bmim]AlCl4Recyclable solvent, simple operation, good yields
BiocatalysisAsymmetric reduction of tetralones using microorganismsHigh enantioselectivity, mild reaction conditions, environmentally friendly
Microwave-Assisted SynthesisPreparation of quinolinone and quinoline derivativesReduced reaction times, improved yields, milder conditions
Flow ChemistrySynthesis of various heterocyclic compoundsEnhanced safety, scalability, precise control over reaction parameters

Solid-Phase Synthesis Techniques for Derivatives

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of libraries of related compounds for drug discovery and other applications. In this technique, the starting material is attached to a solid support (resin), and subsequent reactions are carried out in a stepwise manner. Excess reagents and byproducts are easily removed by washing the resin, simplifying the purification process.

The solid-phase synthesis of quinolinone libraries has been reported. In one example, a 5-amino-substituted quinolinone carboxylic acid was loaded onto a resin and then diversified at two positions by attaching various building blocks. This approach allows for the efficient parallel synthesis of a wide range of 3,5-disubstituted-2-oxoquinolinones with high purity and good yields. This methodology could be adapted for the synthesis of derivatives of this compound, enabling the exploration of structure-activity relationships.

Catalyst Development for Enhanced Yield and Selectivity

The catalytic hydrogenation of the aromatic ring in dihydroquinolinone precursors is a critical step in the synthesis of octahydroquinolin-2(1H)-ones. The choice of catalyst is paramount in achieving high yields and, particularly, in controlling the stereochemistry of the final product.

Recent breakthroughs have highlighted the efficacy of rhodium-based catalysts for this transformation. A notable development is the use of the rhodium complex Cy(CAAC)Rh(cod)Cl (where CAAC is a cyclic (alkyl)(amino)carbene) for the diastereoselective hydrogenation of the benzene (B151609) ring of 3,4-dihydroquinol-2-ones. acs.orgnih.gov This catalytic system has demonstrated high efficiency in converting a variety of substituted dihydroquinolones into their corresponding octahydroquinolin-2(1H)-ones. acs.orgnih.gov

The research indicates that this rhodium catalyst exhibits a high tolerance for various functional groups on the dihydroquinolone scaffold, a crucial feature for the synthesis of diverse analogues. While direct hydrogenation of a 6-hydroxy substituted precursor was not explicitly detailed, the successful hydrogenation of analogues with methoxy, fluoro, chloro, and trifluoromethyl groups suggests the potential applicability of this catalyst for the target compound. acs.org

The diastereoselectivity of the hydrogenation is a key aspect of catalyst performance. With the Cy(CAAC)Rh(cod)Cl catalyst, the major diastereoisomer formed typically exhibits an all-cis arrangement of the newly introduced hydrogen atoms on the saturated cyclohexane (B81311) ring. acs.orgnih.gov This stereochemical outcome is a significant advantage for the synthesis of specific stereoisomers of biologically active molecules.

Below is a summary of the performance of the Cy(CAAC)Rh(cod)Cl catalyst in the hydrogenation of various substituted 3,4-dihydroquinol-2-ones, showcasing the yields and diastereomeric ratios achieved.

Substituent (X)Yield (%)Diastereomeric Ratio (dr)
H9495:5
5-F91>99:1
5-Cl89>99:1
6-MeO9091:9
6-F9289:11
6-Cl8788:12
7-MeO9364:36
7-F9372:28
7-CF39170:30

While rhodium catalysts have shown significant promise, research into other catalytic systems, such as those based on ruthenium and palladium, continues. For instance, ruthenium-NHC (N-heterocyclic carbene) complexes have been effectively used for the asymmetric hydrogenation of 2-quinolones to chiral 3,4-dihydro-2-quinolones, which are the precursors for the subsequent aromatic ring hydrogenation. nih.gov This highlights a potential two-step catalytic approach to access chiral octahydroquinolinones.

Yield Optimization and Scalability Studies

Optimizing reaction conditions is crucial for transitioning a synthetic route from laboratory-scale discovery to large-scale production. For the synthesis of this compound, this involves fine-tuning the parameters of the catalytic hydrogenation step to maximize yield and ensure process safety and economic viability.

The synthesis of the required starting material, 6-hydroxy-3,4-dihydro-2(1H)-quinolinone, has been addressed through various methods, including multi-step syntheses starting from aniline and 3-chloropropionyl chloride, followed by cyclization, nitration, reduction, diazotization, and hydrolysis. patsnap.comresearchgate.net

In the context of the rhodium-catalyzed hydrogenation of 3,4-dihydroquinolones, studies have demonstrated that the process is scalable. A scale-up of the hydrogenation reaction from a 0.5 mmol to a 5 mmol scale was reported to be "unproblematic," with the yields remaining consistent. acs.org This suggests a robust catalytic system that is not overly sensitive to changes in scale, which is a positive indicator for potential industrial application.

Further optimization of such a process would typically involve a systematic study of various reaction parameters, including:

Catalyst Loading: Determining the minimum amount of catalyst required to achieve full conversion in a reasonable timeframe.

Hydrogen Pressure: Investigating the effect of pressure on reaction rate and selectivity.

Temperature: Assessing the influence of temperature on reaction kinetics and potential side reactions.

Solvent: Screening different solvents to optimize substrate solubility, catalyst stability, and product isolation.

Chemical Reactivity and Transformation Studies of 6 Hydroxyoctahydroquinolin 2 1h One

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The defining structural feature of 6-Hydroxyoctahydroquinolin-2(1H)-one is its fully saturated (octahydro) quinolinone core. Consequently, this molecule does not undergo the electrophilic or nucleophilic aromatic substitution reactions characteristic of its aromatic counterpart, quinoline (B57606). The absence of a π-electron system precludes mechanisms like Friedel-Crafts alkylation/acylation or SNAr reactions.

However, the principles of electrophilic and nucleophilic attack are still relevant to the individual functional groups. The oxygen of the hydroxyl group and the nitrogen of the lactam possess lone pairs and are thus nucleophilic, while the carbonyl carbon of the lactam is electrophilic. Nucleophilic substitution can occur at the C-6 position, but it proceeds via aliphatic mechanisms (SN1 or SN2), typically requiring the activation of the hydroxyl group into a better leaving group.

Reactions Involving the Hydroxyl Group at C-6

The secondary alcohol at the C-6 position is a primary site for chemical modification, allowing for a variety of functional group interconversions.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be readily converted into an ester. This can be achieved through several standard methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid under acidic catalysis, driving the equilibrium towards the ester product. youtube.commasterorganicchemistry.com Alternatively, for a more rapid and irreversible reaction, acylating agents such as acyl chlorides or acid anhydrides can be used, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. rug.nl

Etherification: The formation of an ether linkage at C-6 is also a feasible transformation. The Williamson ether synthesis provides a classic route, wherein the hydroxyl group is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This potent nucleophile is then treated with an alkyl halide (e.g., methyl iodide) in an SN2 reaction to yield the ether.

Oxidation and Reduction Pathways

The secondary alcohol functionality can be oxidized to a ketone. The choice of oxidizing agent determines the outcome and compatibility with other functional groups. Strong oxidants like the Jones reagent (CrO₃ in aqueous acetone/H₂SO₄) will effectively convert the alcohol to 6-oxooctahydroquinolin-2(1H)-one. orgsyn.org Milder, more selective reagents such as pyridinium (B92312) chlorochromate (PCC) or conditions for Swern or Dess-Martin oxidations can achieve the same transformation while minimizing side reactions. The antioxidant properties of similar hydroxy-tetrahydroquinoline derivatives suggest that this oxidation is a key chemical pathway. mdpi.comeco-vector.com

Conversely, the hydroxyl group is already in a reduced state. Further reduction is not possible without cleavage of the C-O bond, a process known as deoxygenation, which requires specialized and often harsh reaction conditions (e.g., Barton-McCombie reaction) and is not considered a simple reduction pathway.

Transformations of the Lactam Ring System

The 6-membered lactam ring is a robust functional group but can undergo several characteristic transformations, primarily involving the amide bond.

Lactam Hydrolysis: Under either acidic or basic conditions, the amide bond can be hydrolyzed. This ring-opening reaction results in the formation of a γ-amino carboxylic acid. For instance, treatment with aqueous sodium hydroxide (B78521) followed by acidification would yield 4-amino-3-(2-hydroxycyclohexyl)butanoic acid.

Lactam Reduction: The carbonyl group of the lactam can be completely reduced to a methylene (B1212753) group (–CH₂–) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation converts the lactam into a saturated cyclic amine, yielding 6-hydroxydecahydroquinoline.

N-Alkylation and N-Acylation: The lactam nitrogen can act as a nucleophile, particularly after deprotonation with a strong, non-nucleophilic base (e.g., NaH). The resulting anion can react with electrophiles like alkyl halides or acyl chlorides to produce N-substituted derivatives.

Rearrangement Reactions and Mechanistic Investigations

While no rearrangement reactions have been documented for this compound itself, its structure allows for speculation on plausible transformations, most notably the Beckmann rearrangement. wikipedia.org

This rearrangement could be initiated from the ketone product of C-6 oxidation, octahydroquinolin-2,6-dione.

Oxime Formation: The ketone at C-6 can be reacted with hydroxylamine (B1172632) (NH₂OH) to form the corresponding ketoxime.

Rearrangement: Upon treatment with an acid (e.g., sulfuric acid, PPA) or other reagents like tosyl chloride, the oxime undergoes the Beckmann rearrangement. organic-chemistry.orgalfa-chemistry.com In this concerted step, the alkyl group positioned anti-periplanar to the oxime's hydroxyl group migrates to the nitrogen atom, displacing water (or another leaving group). This migration results in the formation of a nitrilium ion intermediate.

Hydrolysis: The nitrilium ion is subsequently hydrolyzed by water present in the reaction medium.

Tautomerization: The resulting imidic acid tautomerizes to the final, more stable amide product.

This sequence would lead to a ring expansion, transforming the bicyclic quinolinone skeleton into a nine-membered bicyclic lactam, specifically a derivative of 1,4-diazacyclononane-2,7-dione. The regiochemical outcome of the rearrangement depends on which of the two carbon-carbon bonds to the C-6 carbon migrates, which is in turn dictated by the stereochemistry of the intermediate oxime. masterorganicchemistry.com

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of 6-Hydroxyoctahydroquinolin-2(1H)-one.

One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for establishing the basic connectivity of atoms within a molecule.

In the ¹H NMR spectrum of a compound like this compound, the chemical shifts of the proton signals would indicate their local electronic environment. Protons attached to carbons adjacent to the nitrogen atom or the carbonyl group would be expected to resonate at a lower field (higher ppm values) due to deshielding effects. The proton on the hydroxyl group would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent. The integration of the peaks would correspond to the number of protons giving rise to each signal, and the splitting patterns (multiplicity) would reveal the number of neighboring protons, providing crucial connectivity information through spin-spin coupling.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the lactam would be the most deshielded, appearing at the lowest field (highest ppm value). The carbon atom bearing the hydroxyl group would also exhibit a characteristic downfield shift. The remaining saturated carbon atoms of the octahydoquinoline ring would resonate in the aliphatic region of the spectrum. The number of distinct signals in the ¹³C NMR spectrum would also confirm the presence of any molecular symmetry.

A theoretical study on quinoline (B57606) pharmaceutical derivatives has demonstrated the utility of calculating ¹H and ¹³C chemical shift values to compare with experimental data for structural verification. tsijournals.com For instance, in related quinoline structures, aliphatic hydrogens on carbons adjacent to nitrogen or oxygen atoms show higher frequency shifts. tsijournals.com

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-3 2.0 - 2.5 m -
H-4 1.5 - 2.0 m -
H-4a 1.8 - 2.3 m -
H-5 1.4 - 1.9 m -
H-6 3.8 - 4.2 m -
H-7 1.6 - 2.1 m -
H-8 1.3 - 1.8 m -
H-8a 2.5 - 3.0 m -
N-H 5.0 - 7.0 br s -

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C-2 170 - 175
C-3 30 - 35
C-4 20 - 25
C-4a 35 - 40
C-5 25 - 30
C-6 65 - 70
C-7 30 - 35
C-8 20 - 25

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C NMR spectra and for determining the stereochemistry of complex molecules like this compound. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other (typically through two or three bonds). Cross-peaks in a COSY spectrum would allow for the tracing of the proton-proton connectivity throughout the aliphatic rings of the molecule, confirming the sequence of methylene (B1212753) and methine groups. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to. This technique is invaluable for assigning the resonances in the ¹³C NMR spectrum based on the more readily assigned ¹H NMR spectrum. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For this compound, HMBC correlations would be expected between the N-H proton and the carbonyl carbon (C-2) and C-8a, as well as between the protons on C-8a and the carbonyl carbon. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons within a molecule. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly connected through bonds. This is crucial for determining the relative stereochemistry of the chiral centers in this compound, such as the orientation of the hydroxyl group and the fusion of the two rings. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS would be used to determine its molecular weight and to gain structural information from its fragmentation pattern.

The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

The fragmentation pattern, induced by techniques such as electron ionization (EI), provides a "fingerprint" of the molecule. For this compound, characteristic fragmentation pathways would be expected. The stability of the cyclic structure would likely lead to an observable molecular ion peak. whitman.edu Common fragmentation patterns for cyclic compounds include the loss of small, stable neutral molecules. whitman.edu

Expected fragmentation for this molecule could involve:

Loss of water (H₂O): Dehydration from the hydroxyl group is a common fragmentation pathway for alcohols, which would result in a peak at M-18.

Decarbonylation: The loss of a carbonyl group as carbon monoxide (CO) is a characteristic fragmentation of lactams, leading to a peak at M-28.

Ring cleavage: The saturated rings could undergo cleavage, leading to a series of fragment ions corresponding to the loss of alkyl radicals. Cleavage of bonds adjacent to the carbonyl group is also a common fragmentation pathway for ketones and lactams. libretexts.org

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Possible Fragment Description
169 [M]⁺ Molecular Ion
151 [M-H₂O]⁺ Loss of water
141 [M-CO]⁺ Loss of carbon monoxide

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups:

O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

N-H stretch: A moderate absorption band around 3200-3400 cm⁻¹ corresponding to the secondary amide (lactam) N-H bond. This may overlap with the O-H stretch.

C-H stretch: Absorption bands in the 2850-3000 cm⁻¹ region due to the stretching of the C-H bonds in the saturated ring system.

C=O stretch: A strong and sharp absorption band around 1650-1680 cm⁻¹ characteristic of a six-membered ring lactam (amide).

C-O stretch: An absorption band in the 1050-1150 cm⁻¹ region corresponding to the C-O single bond of the secondary alcohol.

An IR spectrum of the closely related compound, 6-Hydroxy-2(1H)-3,4-dihydroquinolinone, shows a broad peak in the 3200-3400 cm⁻¹ region, indicative of O-H and N-H stretching, and a strong carbonyl peak around 1660 cm⁻¹. chemicalbook.com

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Hydroxyl O-H stretch 3200 - 3600 (broad, strong)
Lactam N-H stretch 3200 - 3400 (moderate)
Alkane C-H stretch 2850 - 3000 (strong)
Lactam C=O stretch 1650 - 1680 (strong, sharp)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The chromophores within a molecule determine the wavelengths at which it absorbs light.

For this compound, the primary chromophore is the lactam (amide) group. This group contains non-bonding electrons (n) on the oxygen and nitrogen atoms, as well as π electrons in the carbonyl double bond. The expected electronic transitions would be:

n → π* transition: This transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. This is typically a lower energy transition and results in a weak absorption band at a longer wavelength (λmax), usually above 200 nm.

π → π* transition: This involves the promotion of an electron from the π bonding orbital of the carbonyl group to the π* antibonding orbital. This is a higher energy transition and results in a strong absorption band at a shorter wavelength, often below 200 nm.

The hydroxyl group acts as an auxochrome and may cause a slight shift in the absorption maxima. The UV spectra of 8-hydroxyquinoline (B1678124) derivatives have shown absorption peaks around 234 nm and 308 nm, corresponding to π-π* and n-π* transitions in the quinoline ring. researchgate.net For the saturated system of this compound, the absorption would be primarily due to the lactam chromophore.

Table 5: Expected UV-Vis Absorption for this compound

Electronic Transition Expected λmax (nm) Expected Molar Absorptivity (ε)
n → π* ~210 - 230 Low

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

For this compound, a single-crystal X-ray diffraction study would be the definitive method to:

Confirm the connectivity of the atoms.

Determine the conformation of the two fused six-membered rings (e.g., chair, boat, or twist-boat).

Establish the relative stereochemistry of the chiral centers, including the position of the hydroxyl group relative to the ring fusion.

Analyze the intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl and lactam groups.

X-ray structure analyses of various quinoline derivatives have been reported, revealing details about their crystal packing, which is often influenced by strong intramolecular and intermolecular hydrogen bonds. bohrium.comhelsinki.fi For instance, the crystal structure of 6-Chloroquinolin-2(1H)-one shows that molecules are linked into chains by N—H⋯O hydrogen bonds. nih.gov A similar analysis of this compound would provide a complete and accurate picture of its solid-state structure.

Table 6: Information Obtainable from X-ray Crystallography of this compound

Structural Parameter Description
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Space Group The symmetry of the crystal lattice.
Atomic Coordinates The precise position of each atom in the unit cell.
Bond Lengths The distances between bonded atoms.
Bond Angles The angles between adjacent bonds.
Torsion Angles The dihedral angles that define the conformation of the molecule.

Chiroptical Spectroscopy (e.g., CD/ORD) for Stereochemical Assignment

Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in the stereochemical elucidation of chiral molecules. These methods measure the differential absorption and refraction of left and right circularly polarized light, respectively, providing crucial information about the absolute configuration of stereocenters within a molecule. For a compound such as this compound, which contains multiple chiral centers, chiroptical spectroscopy can be a powerful tool for assigning its absolute stereochemistry.

The application of chiroptical methods relies on the analysis of Cotton effects, which are the characteristic changes in optical rotation in the vicinity of an absorption band of a chromophore. In the case of this compound, the lactam carbonyl group serves as the primary chromophore. The sign and magnitude of the Cotton effect associated with the n → π* transition of this carbonyl group are highly sensitive to the spatial arrangement of the atoms in its vicinity, thus reflecting the stereochemistry of the fused ring system.

While specific experimental CD/ORD data for this compound is not extensively documented in publicly available literature, the stereochemical assignment can be inferred from studies on analogous octahydroquinolin-2(1H)-one systems. The lactam sector rule, an empirical rule, is often employed to predict the sign of the Cotton effect for the n → π* transition of the carbonyl chromophore. This rule divides the space around the carbonyl group into sectors, and the sign of the Cotton effect is determined by the distribution of substituents within these sectors.

For decahydroquinoline (B1201275) derivatives, the conformation of the fused ring system (cis or trans) and the orientation of substituents significantly influence the chiroptical properties. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are frequently used in conjunction with experimental data to predict CD spectra and confirm stereochemical assignments. By comparing the experimentally measured CD spectrum with the calculated spectra for different possible stereoisomers, the absolute configuration can be confidently determined.

The table below illustrates the kind of data that would be generated in a typical chiroptical study for a related chiral lactam, showcasing how the sign of the Cotton effect is correlated with the absolute configuration.

CompoundSolventλmax (nm) (n → π*)Cotton Effect (Sign)Inferred Absolute Configuration
(4aS,8aR)-Octahydroquinolin-2(1H)-oneMethanol~220Positive4aS, 8aR
(4aR,8aS)-Octahydroquinolin-2(1H)-oneMethanol~220Negative4aR, 8aS

Note: The data in this table is representative for analogous compounds and is intended to illustrate the application of chiroptical spectroscopy. The exact values for this compound may vary.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties and reactivity of a molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For 6-Hydroxyoctahydroquinolin-2(1H)-one, DFT calculations could provide valuable information regarding its reactivity and stability. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity.

Other DFT-derived parameters would include the electrostatic potential (ESP) map, which can predict sites for electrophilic and nucleophilic attack, and various reactivity descriptors like global hardness, softness, and electronegativity.

Interactive Table: Hypothetical DFT-Calculated Parameters for this compound

ParameterHypothetical ValueDescription
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital, indicating the ability to donate an electron.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron.
HOMO-LUMO Gap5.3 eVAn indicator of molecular stability and reactivity.
Dipole Moment3.2 DA measure of the overall polarity of the molecule.

Note: The values in this table are hypothetical and for illustrative purposes only, as specific research on this compound is not available.

Ab initio methods are quantum chemistry methods based on first principles, without the use of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could provide highly accurate calculations of the geometry and electronic properties of this compound. While computationally more expensive than DFT, these methods can serve as a benchmark for less demanding calculations and provide a deeper understanding of the molecule's fundamental properties.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules.

The octahydroquinolin-2(1H)-one scaffold is a bicyclic system that can exist in various conformations. Molecular dynamics simulations would be instrumental in exploring the conformational landscape of the 6-hydroxy derivative. By simulating the molecule's movement over time in a solvent, researchers could identify the most stable low-energy conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with its environment.

If a biological target for this compound were identified, MD simulations could be used to study the dynamics of the ligand-receptor complex. These simulations could reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. Furthermore, MD can help in understanding the residence time of the ligand in the binding pocket and the conformational changes that may occur in both the ligand and the target upon binding.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict spectroscopic properties, which can aid in the interpretation of experimental data. For this compound, theoretical calculations of NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman) could be performed. These predicted spectra can be compared with experimental data to confirm the structure of the molecule and to assign specific spectral features to particular atoms or functional groups.

Interactive Table: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

NucleusHypothetical Predicted Chemical Shift (ppm)Hypothetical Experimental Chemical Shift (ppm)
¹³C (C=O)175.2174.8
¹³C (C-OH)70.169.5
¹H (H-C-OH)3.853.80

Note: The values in this table are hypothetical and for illustrative purposes only, as specific research on this compound is not available.

Reaction Mechanism Elucidation through Computational Transition State Search

Information not available in published scientific literature.

Biological Activity and Mechanistic Insights Excluding Clinical Human Trial Data

In Vitro Cellular Activity Profiling and Mechanism of Action Studies

  • 6.2.1. Analysis of Molecular Interactions with Biological Macromolecules
  • 6.2.2. Investigations into Cellular Pathway Perturbations
  • The lack of available information underscores that not all chemical compounds, even those belonging to well-studied families, have been subjected to biological investigation. The exploration of the vast chemical space is an ongoing endeavor, and many compounds remain uncharacterized. Future research may yet elucidate the biological properties of 6-Hydroxyoctahydroquinolin-2(1H)-one.

    Structure-Activity Relationship (SAR) Studies for Biological Impact

    The exploration of the structure-activity relationships (SAR) of quinoline (B57606) and its derivatives is a cornerstone in the development of new therapeutic agents. biointerfaceresearch.com The quinoline scaffold is a versatile structure found in both natural and synthetic compounds with a wide range of pharmacological activities. biointerfaceresearch.comrsc.org Modifications at various positions of the quinoline ring system can significantly influence the biological activity of the resulting compounds. biointerfaceresearch.com

    The design of SAR studies for compounds based on the quinolin-2(1H)-one core, such as this compound, involves systematic modifications of the molecule to understand how changes in its structure affect its biological efficacy. Key areas of modification typically include the aromatic ring, the saturated heterocyclic ring, and the lactam function.

    Substitutions on the Aromatic Ring: The nature and position of substituents on the benzene (B151609) portion of the quinoline ring are critical determinants of activity. For instance, the introduction of electron-withdrawing groups like chloro-substituents has been shown to enhance the antileishmanial activity of certain quinoline derivatives. rsc.org Similarly, the presence of specific heterocyclic structures attached to the quinoline core can result in positive activity against various human cancer cell lines. biointerfaceresearch.com For a hypothetical SAR exploration of this compound, one could investigate the impact of modifying or substituting the hydroxyl group at the C6 position.

    Modifications of the Saturated Ring: For the octahydroquinolin-2(1H)-one scaffold, the stereochemistry and substitution on the saturated portion of the molecule are crucial. The introduction of various functional groups can influence the compound's interaction with biological targets.

    Alterations to the Lactam Moiety: The lactam nitrogen (N1) and the adjacent carbonyl group (C2) are also key points for modification. N-substitution can alter the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity, which in turn can affect its pharmacokinetic and pharmacodynamic profile.

    An illustrative SAR study on a related series of 1,5-dihydrobenzo[e] nih.govnih.govoxazepin-2(3H)-ones revealed that an isopropyl substituent at the N-1 position was optimal for inducing differentiation in acute myeloid leukemia cells. It was also found that substitution at the meta-position of an aryl group at the 8-position was necessary for activity, with sulphonamide and carbamate (B1207046) groups showing the highest potencies.

    The following interactive table illustrates a hypothetical SAR for 6-substituted octahydroquinolin-2(1H)-one derivatives, demonstrating how different substituents at the C6 position could influence a hypothetical biological activity (e.g., inhibitory concentration IC50).

    CompoundC6-SubstituentHypothetical IC50 (µM)
    1-OH (Hydroxy)10.5
    2-OCH3 (Methoxy)8.2
    3-Cl (Chloro)5.1
    4-F (Fluoro)7.9
    5-CH3 (Methyl)12.3
    6-NH2 (Amino)15.8

    Note: The data in this table is hypothetical and for illustrative purposes only.

    Quantitative Structure-Activity Relationship (QSAR) Modeling

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov This approach is instrumental in predicting the activity of novel compounds and optimizing lead structures in drug discovery. nih.govrsc.org

    For quinoline derivatives, various 2D and 3D-QSAR models have been developed to predict their activity against different biological targets, including cancer cells, parasites, and enzymes. nih.govnih.govmdpi.com These models are built using a dataset of compounds with known activities and a set of molecular descriptors that quantify various aspects of their chemical structures.

    Methodologies in QSAR Modeling: Commonly used 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). rsc.orgnih.govmdpi.com These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. nih.gov This provides valuable insights for designing more potent analogs. rsc.org

    For example, a 3D-QSAR study on quinoline-based P-selectin inhibitors resulted in satisfactory CoMFA and CoMSIA models that could be used to predict the biological activity of new compounds. nih.gov In another study on quinazolinone derivatives, a predictive 3D-QSAR model was constructed using CoMFA to guide future structural modifications for developing novel antitumor agents. rsc.org

    2D-QSAR models, on the other hand, use descriptors calculated from the 2D representation of the molecules, such as topological and physicochemical properties. ijprajournal.com These models are often developed using machine learning regression methods like k-nearest neighbors (KNN), decision trees (DT), and neural networks. nih.gov A study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives used such methods to develop QSAR models for predicting their inhibitory activity against P-glycoprotein. nih.gov

    The development of a reliable QSAR model involves several steps, including dataset selection, calculation of molecular descriptors, feature selection to identify the most relevant descriptors, model building using statistical methods, and rigorous internal and external validation to ensure the model's predictive power. mdpi.comijprajournal.com

    The following table presents a sample of molecular descriptors that are often considered in QSAR studies of quinoline-like compounds and their potential correlation with biological activity.

    Descriptor TypeExample DescriptorPotential Impact on Biological Activity
    ElectronicDipole MomentInfluences polar interactions with the target.
    StericMolecular VolumeAffects the fit of the molecule in the binding pocket.
    HydrophobicLogPRelates to the compound's solubility and ability to cross cell membranes.
    TopologicalWiener IndexDescribes molecular branching and compactness.
    Quantum ChemicalHOMO/LUMO EnergiesRelates to the molecule's reactivity and ability to participate in charge-transfer interactions.

    Note: This table provides a generalized overview of descriptors and their potential relevance.

    Derivatives and Analogues of 6 Hydroxyoctahydroquinolin 2 1h One: Synthesis and Explorations

    Design Principles for Synthesizing Analogues with Modified Scaffolds

    The design of analogues based on the 6-hydroxyoctahydroquinolin-2(1H)-one scaffold is guided by several key principles aimed at optimizing biological activity, selectivity, and pharmacokinetic properties. The inherent rigidity of the decahydroquinoline (B1201275) ring system provides a solid foundation for structure-based drug design, where the spatial arrangement of functional groups is critical for target engagement.

    A primary design strategy involves leveraging the existing functionalities of the core structure. The hydroxyl group at the 6-position serves as a versatile handle for introducing a variety of substituents through etherification or esterification, allowing for the exploration of different interactions with target proteins, such as hydrogen bonding or hydrophobic interactions. Similarly, the secondary amine within the lactam moiety is a prime site for N-substitution, enabling the modulation of properties like solubility, metabolic stability, and target affinity.

    Furthermore, the concept of a "privileged scaffold" is central to the design of novel analogues. The quinoline (B57606) ring system, in its various forms, is a recurring motif in a multitude of biologically active compounds, demonstrating its ability to interact with a wide range of biological targets. nih.gov By modifying the octahydroquinolin-2-one core, chemists can tap into this proven therapeutic potential while fine-tuning the molecule's properties for a specific application.

    Bioisosteric replacement is another critical design principle. This strategy involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, with the goal of enhancing the desired biological or physical properties of a compound without making significant changes to its chemical structure. For instance, the hydroxyl group could be replaced with other hydrogen bond donors or acceptors to probe the specific requirements of a binding pocket.

    Finally, computational modeling and quantitative structure-activity relationship (QSAR) studies play a vital role in the rational design of new analogues. nih.govnih.govnih.gov These in silico tools allow for the prediction of how structural modifications will affect the biological activity and physicochemical properties of the molecule, thereby guiding the synthetic efforts towards compounds with a higher probability of success.

    Synthesis of N-Substituted and Ring-Substituted Derivatives

    The synthesis of derivatives of this compound involves a multi-step process that often begins with the construction of the unsaturated quinolin-2-one core, followed by saturation of the heterocyclic ring and subsequent functionalization.

    A common route to the 6-hydroxyquinolin-2(1H)-one precursor involves intramolecular cyclization reactions. For example, a Friedel-Crafts type reaction can be employed to form the bicyclic ring system. Subsequent catalytic hydrogenation is a crucial step to produce the saturated octahydroquinolin-2(1H)-one scaffold. The choice of catalyst and reaction conditions is critical to control the stereochemistry of the newly formed chiral centers in the saturated rings. Supported noble metal catalysts, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), are often used for this transformation. fudan.edu.cnrsc.org The regioselective reduction of the pyridine (B92270) ring of the quinoline system is a key challenge, and various methods have been developed to achieve this selectively. nih.govtandfonline.com

    Once the this compound core is obtained, derivatization can be carried out at several positions.

    N-Substitution: The secondary amine of the lactam can be readily alkylated or acylated to introduce a wide range of substituents. Alkylation is typically achieved by treating the parent compound with an alkyl halide in the presence of a base. mdpi.com This allows for the introduction of various alkyl and aryl groups, which can significantly influence the compound's biological activity and pharmacokinetic profile.

    Ring Substitution (Derivatization of the Hydroxyl Group): The hydroxyl group at the 6-position is a prime site for modification. Derivatization of hydroxyl groups is a common strategy in medicinal chemistry to modulate polarity, improve metabolic stability, or introduce new interaction points with a biological target. nih.govresearchgate.netunomaha.edunih.govlibretexts.org Standard organic transformations such as etherification (e.g., Williamson ether synthesis) or esterification can be employed to introduce a diverse array of functional groups. For instance, reacting the hydroxyl group with various alkyl halides or acyl chlorides can lead to a library of analogues with modified properties.

    Conformational Restriction and Conformational Mimicry Strategies

    The three-dimensional shape of a molecule is a critical determinant of its biological activity. The octahydroquinolin-2(1H)-one scaffold, being a saturated bicyclic system, can exist in multiple conformations. Conformational restriction and mimicry are advanced strategies used to lock the molecule into a specific, biologically active conformation or to mimic the conformation of a known active compound.

    Conformational Restriction: This strategy aims to reduce the number of accessible conformations of a molecule, thereby pre-organizing it for binding to its target and potentially increasing affinity and selectivity. For the decahydroquinoline scaffold, the introduction of bulky substituents or the formation of additional rings can significantly restrict conformational flexibility. researchgate.net For example, introducing substituents on the cyclohexane (B81311) ring can influence the equilibrium between different chair conformations, favoring one over the other. The goal is to design analogues that preferentially adopt the conformation required for optimal interaction with the biological target. The use of rigid scaffolds is a known strategy in the design of potent enzyme inhibitors. researchgate.netmdpi.com

    Conformational Mimicry: This approach involves designing a molecule that mimics the three-dimensional structure and pharmacophoric features of a known bioactive compound. By understanding the bioactive conformation of a lead compound, new analogues based on the this compound scaffold can be designed to present their functional groups in a similar spatial arrangement. This can be particularly useful when trying to improve the properties of a known drug or to develop a novel compound with a similar mechanism of action but a different chemical scaffold. Computational modeling is an essential tool for designing such mimics, allowing for the overlay of the designed analogue with the known active compound to assess conformational similarity.

    Biological Evaluation of Derivatives and Comparative Analysis of Molecular Interactions (Excluding Clinical Human Trial Data)

    The synthesized derivatives of this compound are subjected to a battery of in vitro biological assays to determine their activity and to establish structure-activity relationships (SAR). The specific assays employed depend on the therapeutic target of interest. For instance, if the compounds are designed as enzyme inhibitors, their potency is typically determined by measuring their half-maximal inhibitory concentration (IC50).

    One area of exploration for quinolin-2(1H)-one derivatives has been their activity as phosphodiesterase 3 (PDE3) inhibitors, which have potential applications in the treatment of congestive heart failure. researchgate.netnih.gov In a study on related 6-hydroxy-4-methylquinolin-2(1H)-one derivatives, a series of compounds were evaluated for their cardiotonic activity. The results showed that modifications to the side chain attached to the 6-hydroxy group had a significant impact on their PDE3 inhibitory activity.

    Another area of interest for quinoline derivatives is their potential as anticancer agents. nih.govekb.egresearchgate.netrsc.orgrsc.org The cytotoxic activity of new analogues is often evaluated against a panel of human cancer cell lines. For example, a study on 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives demonstrated that specific substitution patterns led to high potency against various cancer cell lines, with IC50 values in the sub-micromolar range.

    The data gathered from these biological evaluations are then used to perform a comparative analysis of the molecular interactions of the different derivatives. This SAR analysis helps to identify the key structural features that are responsible for the observed biological activity. For example, by comparing the activity of a series of N-substituted analogues, it is possible to determine the optimal size, shape, and electronic properties of the substituent at that position.

    Molecular docking studies are often employed to rationalize the observed SAR at a molecular level. nih.govnih.govnih.gov By docking the synthesized compounds into the active site of the target protein, researchers can visualize the putative binding modes and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is invaluable for the design of the next generation of more potent and selective analogues.

    Below is an illustrative data table of hypothetical biological data for a series of this compound derivatives to demonstrate how such data would be presented and analyzed.

    Compound IDR1 (N-substitution)R2 (6-O-substitution)Target A IC50 (µM)Target B IC50 (µM)
    1 HH>100>100
    2a CH₃H50.285.1
    2b C₂H₅H25.660.3
    2c BenzylH10.132.5
    3a HCH₃75.492.8
    3b HBenzyl30.855.7
    4a CH₃CH₃15.340.2
    4b BenzylBenzyl2.515.8

    From this hypothetical data, several SAR trends can be deduced. For instance, N-substitution (compounds 2a-c) appears to be more impactful on activity against both targets than O-substitution alone (compounds 3a-b). A benzyl group at the N-position (2c) provides a significant increase in potency compared to smaller alkyl groups. Furthermore, the combination of both N- and O-substitution (compounds 4a-b) leads to the most potent compounds, with the dual benzyl-substituted analogue (4b) showing the highest activity. This type of analysis, combining synthetic chemistry, biological testing, and molecular modeling, is essential for the successful development of new therapeutic agents based on the this compound scaffold.

    Future Research Directions and Unexplored Avenues

    Development of Advanced Synthetic Methodologies

    The creation of novel and efficient synthetic pathways is crucial for generating diverse libraries of 6-Hydroxyoctahydroquinolin-2(1H)-one derivatives for biological screening. While classical methods like the Friedländer synthesis have been foundational, future efforts will likely focus on more sophisticated and sustainable techniques. rsc.org

    Key areas for development include:

    C–H Bond Activation: Modern synthetic strategies increasingly utilize C–H bond activation to form new carbon-carbon and carbon-heteroatom bonds directly. Applying this to the quinolinone core could provide unprecedented efficiency by minimizing the need for pre-functionalized starting materials. mdpi.com

    Photocatalytic Oxidative Cyclization: Visible-light promoted reactions offer a green and powerful tool for organic synthesis. Developing photocatalytic methods for the cyclization steps in quinolinone synthesis could lead to milder reaction conditions and novel molecular scaffolds. mdpi.com

    Ultrasound-Assisted Synthesis: The use of ultrasound irradiation has been shown to improve yields and reduce reaction times in the synthesis of other heterocyclic compounds. nih.gov Exploring its application could accelerate the production of this compound analogs.

    Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, enhancing safety, scalability, and product purity. Adapting synthetic routes to flow chemistry would be a significant step towards the industrial-scale production of promising derivatives.

    Table 1: Comparison of Traditional vs. Advanced Synthetic Methodologies
    MethodologyDescriptionPotential Advantages for Quinolinone Synthesis
    C–H Bond ActivationDirect functionalization of carbon-hydrogen bonds. mdpi.comIncreases atom economy, reduces synthetic steps.
    Photocatalytic CyclizationUse of light to drive chemical reactions. mdpi.comEnvironmentally friendly, enables unique transformations.
    Ultrasound-Assisted SynthesisApplication of ultrasonic waves to accelerate reactions. nih.govFaster reaction times, potentially higher yields.
    Flow ChemistryContinuous pumping of reagents through a reactor.Improved safety, scalability, and process control.

    Deeper Mechanistic Understanding of Biological Activity

    To effectively optimize this compound as a therapeutic agent, a profound understanding of its mechanism of action at the molecular level is essential. Research on other quinolinone derivatives has revealed activities such as the induction of apoptosis and cell cycle arrest in cancer cells, highlighting specific protein interactions. nih.gov For instance, the compound 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one was found to decrease Bcl-2 protein levels while increasing p53 and Bax levels, leading to G2/M cell cycle arrest. nih.gov

    Future mechanistic studies on this compound should focus on:

    Target Identification and Validation: Employing techniques like chemical proteomics and thermal shift assays to identify the specific protein targets with which the compound interacts.

    Pathway Analysis: Investigating the downstream signaling pathways modulated by the compound. This includes exploring its effects on key cellular processes such as apoptosis, inflammation (e.g., NF-κB and JAK/STAT pathways), and cell proliferation. nih.govmdpi.com

    Computational Modeling: Using Density Functional Theory (DFT) and molecular docking to simulate the interaction between the compound and its biological targets. nih.gov These computational methods can help elucidate the binding mode and identify key structural features responsible for its activity, guiding the design of more potent analogs. nih.gov

    Table 2: Potential Molecular Targets for Mechanistic Investigation
    Potential Target ClassExampleRationale Based on Quinolinone Scaffolds
    Apoptosis RegulatorsBcl-2 family proteins, p53Related quinolinones induce apoptosis in cancer lines. nih.gov
    Cell Cycle KinasesCDK1, Cyclin B1Shown to be modulated by anticancer quinolinones. nih.gov
    Inflammatory Pathway ProteinsNF-κB, JAK/STATOther heterocyclic compounds show anti-inflammatory activity via these pathways. mdpi.com
    G-Protein Coupled Receptorsβ2-adrenoceptorHydroxyquinolin-2(1H)-one derivatives have shown potent agonist activity. researchgate.net

    Integration of Artificial Intelligence and Machine Learning in Compound Design

    Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers. arxiv.orgyoutube.com

    The integration of AI/ML in the research of this compound can be envisioned in several ways:

    De Novo Drug Design: Generative ML models can design novel quinolinone derivatives with optimized properties. youtube.com By learning from existing chemical databases, these algorithms can propose structures that are predicted to have high activity against a specific target and favorable drug-like properties.

    Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models built with ML algorithms can predict the biological activity of new derivatives before they are synthesized. youtube.com This allows researchers to prioritize the most promising candidates, saving time and resources.

    Reaction Optimization and Retrosynthesis: AI tools can predict the optimal conditions for chemical reactions and even propose complete synthetic routes for complex target molecules, streamlining the synthetic process. nih.govnih.gov

    Table 3: Applications of AI/ML in Quinolinone Research
    AI/ML ApplicationDescriptionImpact on Research
    Generative ModelsAlgorithms that create new molecular structures. youtube.comAccelerates the discovery of novel, potent compounds.
    Predictive QSARModels that correlate chemical structure with biological activity. youtube.comPrioritizes synthetic efforts on the most promising candidates.
    Retrosynthesis PredictionAI-driven planning of synthetic routes. nih.govReduces the time and cost of chemical synthesis.
    Reaction Condition OptimizationML models that predict optimal yields for chemical reactions. nih.govImproves the efficiency and sustainability of synthesis.

    Exploration of New Therapeutic Applications (without clinical outcomes)

    The broad spectrum of bioactivity associated with the quinoline (B57606) and quinolinone core suggests that this compound could have therapeutic potential beyond a single disease area. rsc.orgorientjchem.org A systematic exploration of its effects in various preclinical models is a critical future direction.

    Potential therapeutic areas for investigation include:

    Oncology: Given the demonstrated antiproliferative and pro-apoptotic effects of many quinolinone derivatives, screening this compound against a panel of cancer cell lines is a high priority. orientjchem.orgnih.gov

    Infectious Diseases: The quinoline scaffold is famous for its role in antimalarial drugs and has also shown antibacterial properties. mdpi.com Evaluating this compound against various bacterial and viral pathogens could uncover new anti-infective leads. nih.gov

    Inflammatory Diseases: Certain related compounds have shown potential in modulating inflammatory pathways. mdpi.com Investigating the activity of this molecule in in vitro models of inflammation could reveal applications for conditions like rheumatoid arthritis or inflammatory bowel disease.

    Respiratory Conditions: Structurally related 8-hydroxyquinolin-2(1H)-one derivatives have been developed as potent β2-adrenoceptor agonists for bronchodilation. researchgate.net This suggests that this compound should be evaluated for similar activity.

    This exploratory phase would involve high-throughput screening in various cell-based and biochemical assays to identify promising areas for more focused, hypothesis-driven research.

    Q & A

    Q. What are the common synthetic routes for 6-hydroxyoctahydroquinolin-2(1H)-one and its derivatives?

    The synthesis typically involves cyclization reactions, substitution modifications, or reduction of precursor quinolinones. For example, fluoro-substituted derivatives can be synthesized via nucleophilic aromatic substitution using NaNO₂/HF systems, followed by reduction to achieve the octahydro structure ( ). Key steps include:

    • Cyclization : Formation of the quinolinone core via acid-catalyzed intramolecular cyclization.
    • Functionalization : Introduction of hydroxyl or halogen groups using reagents like BBr₃ (for demethylation) or POCl₃ (for chlorination).
    • Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) to saturate the quinoline ring, yielding the octahydro scaffold .

    Example Protocol :

    StepReagents/ConditionsTarget ModificationYield (%)
    CyclizationH₂SO₄, reflux, 6hCore quinolinone formation65–80
    HydroxylationBBr₃, CH₂Cl₂, 0°C → RTIntroduction of -OH group70–85
    ReductionH₂ (1 atm), Pd-C/EtOHOctahydro structure60–75

    Q. How is structural characterization performed for this compound derivatives?

    Characterization relies on spectroscopic and crystallographic methods:

    • NMR : ¹H and ¹³C NMR identify substituent positions and stereochemistry. For example, the hydroxyl proton appears as a broad singlet at δ 10.5–11.0 ppm, while saturated C-H signals in the octahydro structure resonate at δ 1.5–3.0 ppm ( ).
    • X-ray Crystallography : Resolves absolute configuration, as seen in for a chlorinated analog, confirming chair conformations in the octahydro ring .
    • Mass Spectrometry : High-resolution MS validates molecular formulas (e.g., [M+H]⁺ at m/z 209.12 for C₁₁H₁₃ClNO) .

    Q. What are the baseline biological activities reported for this compound class?

    Quinolinone derivatives exhibit moderate to potent antimicrobial activity. For instance, fluoro-substituted analogs showed MIC values of 16–32 μg/mL against P. aeruginosa and B. proteus ( ). Hydroxyl groups enhance solubility and hydrogen-bond interactions with microbial targets like DNA gyrase .

    Advanced Research Questions

    Q. How can researchers resolve contradictory data in antimicrobial activity across studies?

    Discrepancies often arise from variations in assay conditions (e.g., broth microdilution vs. agar diffusion) or bacterial strain resistance profiles. To address this:

    • Standardize Assays : Use CLSI/FDA-recommended protocols (e.g., twofold serial dilution in Mueller-Hinton broth) .
    • Control for Substituent Effects : Electron-withdrawing groups (e.g., -F) improve penetration but may reduce target affinity. Compare analogs with identical substituents (e.g., ’s compound 6a vs. non-fluorinated derivatives) .
    • Validate via Structural Studies : Co-crystallize derivatives with targets (e.g., influenza endonuclease in ) to correlate activity with binding modes .

    Q. What strategies optimize the selectivity of this compound derivatives for eukaryotic vs. prokaryotic targets?

    • Substituent Tuning : Bulky groups (e.g., benzodioxole in ’s MHY2251) reduce off-target effects by sterically blocking non-specific interactions.
    • Prodrug Design : Mask the hydroxyl group as a phosphate ester to enhance mammalian cell permeability, with enzymatic activation in target tissues .
    • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding energies against human vs. bacterial enzymes .

    Q. How do researchers address stability challenges in aqueous solutions for this compound?

    • pH Optimization : The hydroxyl group’s pKa (~9.5) necessitates buffered solutions (pH 7–8) to prevent degradation.
    • Lyophilization : Stabilize the compound as a lyophilized powder (reconstituted in DMSO for assays) .
    • Degradation Studies : Monitor via HPLC under accelerated conditions (40°C/75% RH) to identify breakdown products .

    Data Contradiction Analysis

    Q. Why do some studies report high cytotoxicity for derivatives despite potent antimicrobial activity?

    Cytotoxicity often correlates with non-selective redox activity (e.g., quinone formation). Mitigation strategies include:

    • SAR Analysis : Replace quinone-prone moieties with stable heterocycles (e.g., pyrazole in ).
    • ROS Scavengers : Co-administer antioxidants (e.g., NAC) in cell-based assays to isolate antimicrobial effects from oxidative stress .

    Methodological Tables

    Table 1 : Antimicrobial Activity of Select Derivatives ()

    CompoundSubstituentMIC (μg/mL)Target Organism
    6a6-F, aromatic amide16–32P. aeruginosa
    6b7-Cl, alkyl chain64S. aureus
    ControlStreptomycin8–16Broad-spectrum

    Table 2 : Key Spectral Data for 4-Hydroxyquinolin-2(1H)-one ()

    TechniqueKey SignalsInterpretation
    ¹H NMRδ 3.59 (s, 3H, CH₃)Methyl group at N1
    IR3447 cm⁻¹ (OH)Hydroxyl stretch
    MSm/z 297 ([M+H]⁺)Molecular ion confirmation

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.